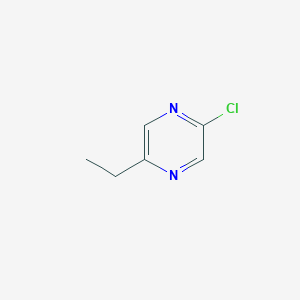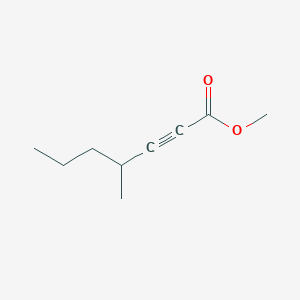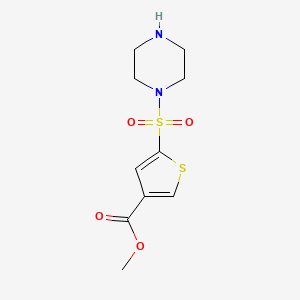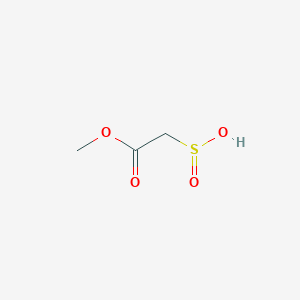
2-Chloro-5-ethylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-ethylpyrazine is a heterocyclic aromatic compound with the molecular formula C6H7ClN2 It belongs to the pyrazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-ethylpyrazine typically involves the chlorination of 5-ethylpyrazine. One common method includes the reaction of 5-ethylpyrazine with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at temperatures ranging from 0°C to 50°C .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the chlorination of 5-ethylpyrazine using chlorine gas in the presence of a catalyst, such as iron(III) chloride (FeCl3). The reaction is conducted at elevated temperatures (100°C to 150°C) and pressures to optimize the conversion rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-ethylpyrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Oxidation: The ethyl group can be oxidized to form 2-chloro-5-pyrazinecarboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The pyrazine ring can be reduced to form 2-chloro-5-ethylpiperazine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Nucleophilic Substitution: 2-amino-5-ethylpyrazine, 2-thio-5-ethylpyrazine.
Oxidation: 2-chloro-5-pyrazinecarboxylic acid.
Reduction: 2-chloro-5-ethylpiperazine
Scientific Research Applications
2-Chloro-5-ethylpyrazine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving pyrazine derivatives.
Industry: It is used in the production of agrochemicals, flavoring agents, and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-Chloro-5-ethylpyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom and the pyrazine ring play crucial roles in binding to active sites, leading to inhibition or modulation of enzymatic activity. The ethyl group can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity .
Comparison with Similar Compounds
- 2-Chloro-5-methylpyrazine
- 2-Chloro-5-chloromethylpyrazine
- 2-Chloro-5-ethylpyridine
Comparison: 2-Chloro-5-ethylpyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-Chloro-5-methylpyrazine, the ethyl group in this compound provides increased lipophilicity, potentially enhancing its membrane permeability and bioavailability. The presence of the chlorine atom at position 2 makes it more reactive towards nucleophilic substitution compared to 2-Chloro-5-ethylpyridine .
Properties
IUPAC Name |
2-chloro-5-ethylpyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-2-5-3-9-6(7)4-8-5/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJVXIBBGDBZGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-tert-Butyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride](/img/structure/B15257053.png)


amine](/img/structure/B15257067.png)
![(2S)-2-[(4-Fluorophenoxy)methyl]pyrrolidine](/img/structure/B15257074.png)


![N-[1-(Aminomethyl)cyclopropyl]ethane-1-sulfonamide](/img/structure/B15257083.png)
